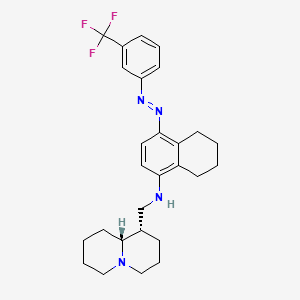
2H-Quinolizine-1-methanamine, N-(2,3-dimethyl-4-((3-(trifluoromethyl)phenyl)azo)phenyl)octahydro-, (1R-trans)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Quinolizine-1-methanamine, N-(2,3-dimethyl-4-((3-(trifluoromethyl)phenyl)azo)phenyl)octahydro-, (1R-trans)- is a complex organic compound with a molecular formula of C27H33F3N4 This compound is known for its unique structural features, which include a quinolizine core and an azo linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Quinolizine-1-methanamine, N-(2,3-dimethyl-4-((3-(trifluoromethyl)phenyl)azo)phenyl)octahydro-, (1R-trans)- typically involves multi-step organic reactions. One common method includes the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction, forming the quinolizine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specialized reactors and purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2H-Quinolizine-1-methanamine, N-(2,3-dimethyl-4-((3-(trifluoromethyl)phenyl)azo)phenyl)octahydro-, (1R-trans)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinolizine derivatives.
Reduction: Reduction reactions can modify the azo linkage, leading to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts like copper and palladium. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
Scientific Research Applications
2H-Quinolizine-1-methanamine, N-(2,3-dimethyl-4-((3-(trifluoromethyl)phenyl)azo)phenyl)octahydro-, (1R-trans)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for various diseases.
Industry: The compound is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Quinolizine-1-methanamine, N-(2,3-dimethyl-4-((3-(trifluoromethyl)phenyl)azo)phenyl)octahydro-, (1R-trans)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The azo linkage and quinolizine core play crucial roles in its mechanism, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinolizine Derivatives: Compounds with similar quinolizine cores but different substituents.
Azo Compounds: Compounds with azo linkages but different aromatic rings and functional groups.
Uniqueness
2H-Quinolizine-1-methanamine, N-(2,3-dimethyl-4-((3-(trifluoromethyl)phenyl)azo)phenyl)octahydro-, (1R-trans)- is unique due to its specific combination of a quinolizine core and an azo linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
150359-09-4 |
|---|---|
Molecular Formula |
C27H33F3N4 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-4-[[3-(trifluoromethyl)phenyl]diazenyl]-5,6,7,8-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C27H33F3N4/c28-27(29,30)20-8-5-9-21(17-20)32-33-25-14-13-24(22-10-1-2-11-23(22)25)31-18-19-7-6-16-34-15-4-3-12-26(19)34/h5,8-9,13-14,17,19,26,31H,1-4,6-7,10-12,15-16,18H2/t19-,26+/m0/s1 |
InChI Key |
HCOWUAFXTHSHPE-AFMDSPMNSA-N |
Isomeric SMILES |
C1CCN2CCC[C@H]([C@H]2C1)CNC3=C4CCCCC4=C(C=C3)N=NC5=CC=CC(=C5)C(F)(F)F |
Canonical SMILES |
C1CCN2CCCC(C2C1)CNC3=C4CCCCC4=C(C=C3)N=NC5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















